N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine

Description

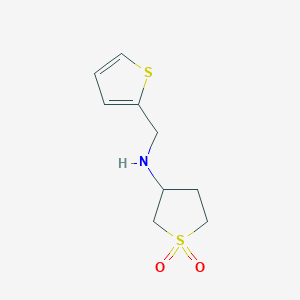

Chemical Structure:

The compound features a central secondary amine bonded to two distinct groups:

- 1,1-Dioxidotetrahydrothien-3-yl: A sulfone-containing tetrahydrothiophene ring (saturated thiophene with two oxygen atoms at the sulfur).

- Thien-2-ylmethyl: A thiophene ring (aromatic five-membered sulfur heterocycle) attached via a methylene group.

Properties

IUPAC Name |

1,1-dioxo-N-(thiophen-2-ylmethyl)thiolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S2/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9/h1-2,4,8,10H,3,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQKKLLKNACPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant research findings, case studies, and data tables.

- Molecular Formula : C9H13NO2S2

- Molecular Weight : 231.33 g/mol

- IUPAC Name : 1,1-dioxo-N-(thiophen-2-ylmethyl)thiolan-3-amine

- CAS Number : 900640-84-8

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological activities of this compound are still under investigation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thienyl derivatives demonstrated that certain structural modifications can enhance activity against various bacterial strains. While specific data for this compound is limited, its thienyl structure suggests potential efficacy against microbes.

Anti-inflammatory Properties

Thienyl compounds have been reported to exhibit anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar properties. Further studies are needed to quantify this effect.

Anticancer Potential

Emerging evidence points to the anticancer potential of sulfur-containing compounds. Investigations into thieno[3,2-b]thiophene derivatives have shown promise in inhibiting cancer cell proliferation. The specific mechanisms and efficacy of this compound in cancer models require further exploration.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated antimicrobial activity of thienyl compounds | Suggested potential effectiveness against gram-positive bacteria |

| Study 2 | Investigated anti-inflammatory effects of sulfur-containing compounds | Indicated inhibition of TNF-alpha production in vitro |

| Study 3 | Assessed anticancer activity of thieno[3,2-b]thiophene derivatives | Demonstrated reduced proliferation in breast cancer cell lines |

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Key areas for future study include:

- In vitro and In vivo Studies : Conducting detailed assays to assess antimicrobial, anti-inflammatory, and anticancer activities.

- Mechanistic Studies : Understanding the molecular pathways through which this compound exerts its effects.

- Structure–Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological activity.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Likely C₁₀H₁₃NO₂S₂ (inferred from analogs in and ).

- Functional Groups : Secondary amine, sulfone, and two thiophene-derived moieties.

- Physicochemical Traits: The sulfone group increases polarity and stability compared to non-oxidized thiophene analogs, enhancing water solubility .

Comparison with Structurally Similar Compounds

N-(2-Thien-2-ylethyl)-N-(thien-2-ylmethyl)amine ()

Key Difference : The sulfone in the target compound enhances solubility and metabolic stability, making it more suitable for drug development than the purely aromatic analog.

N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine ()

| Property | Target Compound | N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine |

|---|---|---|

| Substituent | Thien-2-ylmethyl | 4-Methoxybenzyl |

| Electronic Effects | Electron-deficient (thiophene) | Electron-rich (methoxybenzyl) |

| Bioactivity | Potential CNS targeting (thiophene similarity) | Enhanced π-π stacking (aromatic benzyl group) |

| Solubility | Moderate (balance of sulfone and thiophene) | Higher (polar methoxy group) |

Key Difference : The thienylmethyl group in the target compound may improve binding to sulfur-containing biological targets, whereas the methoxybenzyl analog could favor interactions with aromatic receptors.

N-(3-Methoxypropyl)-1,1-dioxothiolan-3-amine Hydrochloride ()

| Property | Target Compound | N-(3-Methoxypropyl)-1,1-dioxothiolan-3-amine Hydrochloride |

|---|---|---|

| Substituent | Thien-2-ylmethyl | 3-Methoxypropyl |

| Salt Form | Free amine (likely) | Hydrochloride salt |

| Solubility | Moderate in organic solvents | High water solubility (salt form) |

| Applications | Research chemical | Pharmaceutical intermediate (salt enhances bioavailability) |

Key Difference : The hydrochloride salt form of the methoxypropyl analog improves aqueous solubility, a feature the target compound could adopt for drug formulations.

Data Tables

Q & A

Q. What are the optimal synthetic routes for N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine, and what key reaction parameters should be controlled?

The synthesis of this compound likely involves multi-step reactions, including amine alkylation or condensation. For analogous thiophene-containing amines, Friedel-Crafts acylation and Wittig reactions have been employed to construct heterocyclic frameworks, with careful control of reaction temperature (e.g., 323 K for 8 hours) and stoichiometric ratios . Solvent choice (e.g., dimethylsulfoxide for nucleophilic substitutions) and base selection (e.g., sodium hydride for deprotonation) are critical to avoid side reactions. Post-reaction purification via pH-dependent liquid-liquid extraction (e.g., adjusting to pH 4–5 with acetic acid, followed by ethyl acetate washes) ensures high yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, while IR identifies functional groups (e.g., amine N-H stretches). Mass spectrometry validates molecular weight.

- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) resolves bond lengths, angles, and stereochemistry. For example, SHELXL refines small-molecule structures with high precision, and SHELXE aids in experimental phasing . Dihedral angles between aromatic rings (e.g., 87.5° between thiophene and naphthalene moieties) can reveal conformational preferences .

Q. How should researchers handle and store this compound to ensure stability during experimental use?

Stability is influenced by hygroscopicity and sensitivity to light/heat. Store in airtight containers under inert gas (N₂/Ar) at 253–278 K. Hydrochloride salt formation (as seen in CAS 120082-81-7) enhances stability for long-term storage . Safety protocols from SDS guidelines recommend avoiding inhalation and using fume hoods for handling .

Advanced Research Questions

Q. What strategies can be employed to analyze discrepancies in reported biological activity data for this compound?

Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions (pH, temperature) or cellular models. Replicate experiments using standardized protocols, such as neutral red uptake (NRU) for cytotoxicity or MTT assays for metabolic activity . Statistical tools (e.g., ANOVA) can identify outliers, while molecular dynamics simulations may explain target-binding variability due to conformational flexibility .

Q. How can computational modeling techniques be applied to predict the interaction mechanisms of this compound with biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger) models binding modes with enzymes like urease, identifying key residues (e.g., catalytic cysteine) for inhibition . QSAR models correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity trends .

Q. What experimental approaches are recommended for determining the structure-activity relationships (SAR) of derivatives of this compound?

- Synthetic diversification : Introduce substituents (e.g., halogens, methoxy groups) at the thiophene or tetrahydrothiophene-dioxide moieties .

- Bioassays : Test derivatives against target pathogens (e.g., Mycobacterium tuberculosis) using microbroth dilution for MIC values .

- Crystallographic analysis : Compare binding conformations of active vs. inactive analogs to map pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.